(3-Azidoazetidin-1-yl)(cyclohex-3-en-1-yl)methanone
Overview
Description
(3-Azidoazetidin-1-yl)(cyclohex-3-en-1-yl)methanone is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Catalytic Oxidation of CyclohexeneResearch on cyclohexene, a compound structurally related to the cyclohexenyl part of “(3-Azidoazetidin-1-yl)(cyclohex-3-en-1-yl)methanone,” highlights the significance of selective catalytic oxidation processes. These processes can lead to a variety of industrially valuable products by controlling the oxidation depth and functionalization of the cyclohexene molecule (Cao et al., 2018). Such reactions are essential for synthesizing intermediates used in the chemical industry, demonstrating the potential for applying similar catalytic strategies to the functionalization and transformation of “this compound.”
Applications in Drug Discovery and Material Science
The structural motif of azetidine, part of the queried compound, is significant in drug discovery and material science. Azetidine and its derivatives are valued for their biological activity and potential therapeutic applications. Research on N-heterocyclic compounds like 1,2,3-triazoles, which can be synthesized using azides and alkynes, showcases the importance of such structures in developing new pharmaceuticals and materials (Kaushik et al., 2019). The utility of azetidine derivatives in click chemistry reactions for synthesizing bioactive molecules could suggest avenues for exploring the applications of “this compound” in similar contexts.
Antitumor and Antimicrobial Properties
Compounds with specific functional groups have been studied for their antitumor and antimicrobial properties. For example, research on chrysophanol’s antitumor effects against malignant optic nerve meningioma cell lines indicates the therapeutic potential of anthroquinones (Zeng et al., 2019). Similarly, the review of oxazolidinone antimicrobials highlights the development of novel antibiotics targeting resistant Gram-positive bacteria (Phillips & Sharaf, 2016). These examples underscore the potential for investigating the biological activity of “this compound” and related compounds in oncology and infectious disease research.
Properties
IUPAC Name |
(3-azidoazetidin-1-yl)-cyclohex-3-en-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-13-12-9-6-14(7-9)10(15)8-4-2-1-3-5-8/h1-2,8-9H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPPGFCHFPITLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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